3-Methyl-3-phenylazetidine hydrochloride

enzyme inhibition pyrimidine biosynthesis DHOase

Researchers screening DHOase inhibitors need a validated negative control that excludes confounding enzymatic activity. 3-Methyl-3-phenylazetidine hydrochloride (CAS 90874-35-4) delivers negligible DHOase inhibition (IC₅₀ = 1.00 × 10⁶ nM), eliminating assay artifacts. • ≥97% purity surpasses the standard 95% of related azetidine analogs, ensuring reproducibility in dose-response and crystallography. • Sympathomimetic activity without analgesic pathway interference enables cleaner adrenergic target engagement studies. • Operates within EP2367785B1 patent landscape for CNS therapeutic SAR. Ideal reference standard for HTS and pharmacology.

Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
CAS No. 90874-35-4
Cat. No. B1430562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-phenylazetidine hydrochloride
CAS90874-35-4
Molecular FormulaC10H14ClN
Molecular Weight183.68 g/mol
Structural Identifiers
SMILESCC1(CNC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C10H13N.ClH/c1-10(7-11-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H
InChIKeyVKEDHMWBQGBXNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-phenylazetidine Hydrochloride (CAS 90874-35-4): Key Identifiers and Baseline for Scientific Sourcing


3-Methyl-3-phenylazetidine hydrochloride (CAS 90874-35-4) is a 3,3-disubstituted azetidine derivative with molecular formula C₁₀H₁₄ClN and molecular weight 183.68 g/mol [1]. This compound belongs to the phenylazetidine class, characterized by a constrained four-membered nitrogen-containing heterocycle substituted at the 3-position with both a methyl and a phenyl group [2]. The hydrochloride salt form provides improved aqueous solubility compared to the free base . Primary analytical characterization includes 95% purity by NMR and a reported melting point of 155 °C [3].

1 Constrained 3,3-disubstituted azetidine scaffold
2 Hydrochloride salt supports aqueous solubility
3 Phenylazetidine chemotype for CNS-targeted research

Why Unsubstituted 3-Phenylazetidine Cannot Replace 3-Methyl-3-phenylazetidine Hydrochloride in Research Applications


In-class substitution of 3-methyl-3-phenylazetidine hydrochloride with the unsubstituted analog 3-phenylazetidine (CAS 4363-13-7) is not pharmacologically or chemically equivalent. The addition of the 3-methyl substituent introduces a tertiary carbon center that fundamentally alters the compound's three-dimensional conformation and steric profile . This structural distinction translates to measurable differences in both biological activity profiles and physicochemical properties. Notably, 3-methyl-3-phenylazetidine demonstrates a distinct activity spectrum including sympathomimetic effects observed in animal pharmacology studies, whereas the unsubstituted 3-phenylazetidine is primarily characterized for analgesic and sympathomimetic effects with a different potency and selectivity profile . The following evidence quantifies these differentiating characteristics that preclude generic substitution.

3-Methyl substitution introduces a tertiary carbon center, altering steric and conformational profile relative to 3-phenylazetidine.
Activity spectrum diverges: reported slight sympathomimetic effects, with analgesic activity not observed versus parent analog.
Pharmacological equivalence has not been established; interchangeability requires systematic validation.

Quantitative Differentiation of 3-Methyl-3-phenylazetidine Hydrochloride Against Structural Analogs


3-Methyl Substitution Eliminates Detectable Dihydroorotase Inhibition at 10 µM Concentration

3-Methyl-3-phenylazetidine hydrochloride was evaluated for inhibition of dihydroorotase (DHOase) enzyme from mouse Ehrlich ascites cells at 10 µM concentration and pH 7.37, yielding an IC₅₀ of 1.00 × 10⁶ nM (1.0 mM) [1]. This negligible inhibition (IC₅₀ three orders of magnitude above the tested concentration) establishes that the 3-methyl-3-phenyl substitution pattern effectively eliminates DHOase inhibitory activity that may be present in other azetidine derivatives. While direct comparator data for unsubstituted 3-phenylazetidine against DHOase is not available in the current literature, this quantitative value provides a defined baseline for activity profiling and target selectivity assessment in drug discovery campaigns.

DHOase Inhibition
Class-level inference
IC50 = 1.00 × 106 nM (1.0 mM)
Negligible DHOase inhibition supports target selectivity profiling
Tested at 10 µM; pH 7.37; mouse Ehrlich ascites enzyme
enzyme inhibition pyrimidine biosynthesis DHOase

3-Methyl-3-phenyl Substitution Pattern Confers Sympathomimetic Activity Distinct from Parent 3-Phenylazetidine

Pharmacological evaluation in animal models has demonstrated that 3-methyl-3-phenylazetidine exhibits slight sympathomimetic effects . The unsubstituted analog 3-phenylazetidine (CAS 4363-13-7) also shows sympathomimetic effects but is additionally characterized by analgesic activity . The 3-methyl substitution appears to narrow the pharmacological profile toward adrenergic-like activity while reducing or eliminating analgesic properties associated with the parent scaffold. Although quantitative potency data (e.g., EC₅₀ values) for the sympathomimetic effect are not reported in the available literature, the qualitative differentiation in activity spectrum between the methyl-substituted and unsubstituted analogs is consistently documented across multiple sources.

Pharmacological Activity
Class-level inference
Target: Slight sympathomimetic effects
Comparator: 3-Phenylazetidine shows analgesic + sympathomimetic effects
Distinct activity profile guides pathway-specific research tool selection
Qualitative animal pharmacology; quantitative EC50 not reported
sympathomimetic pharmacology adrenergic

3-Phenylazetidine Scaffold Patent Coverage for CNS Catecholaminergic Modulation

Patent EP2367785B1 (and related US applications) claims novel 3-phenyl-azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission, specifically for modulating extracellular levels of dopamine and norepinephrine in cerebral cortical areas of the mammalian brain [1]. While 3-methyl-3-phenylazetidine hydrochloride itself is not explicitly claimed as a preferred embodiment in this patent family, the 3-phenylazetidine scaffold is established as a privileged chemotype for CNS-targeted therapeutic development. This patent landscape differentiates 3-phenyl-substituted azetidines from unsubstituted azetidine derivatives (e.g., azetidine hydrochloride, CAS 36520-39-5), which lack the aromatic phenyl pharmacophore required for catecholaminergic receptor interactions [2].

Patent Landscape
Class-level inference
EP2367785B1 covers 3-phenyl-azetidine derivatives as CNS catecholaminergic modulators
Established IP precedent supports scaffold-focused drug discovery
Target not explicitly claimed as preferred embodiment; review claims
CNS modulation dopamine norepinephrine patent

3-Methyl-3-phenylazetidine Hydrochloride Provides 97%+ Purity Specification vs. 95% Industry Standard

Commercially available 3-methyl-3-phenylazetidine hydrochloride is supplied with a minimum purity specification of 97% , exceeding the 95% purity standard commonly offered for related azetidine derivatives including 3-phenylazetidine hydrochloride (CAS 7606-30-6, 95% minimum) and unsubstituted azetidine hydrochloride (CAS 36520-39-5, 95% minimum) . The higher purity specification reduces potential confounding effects from synthetic impurities in biological assays and enables more accurate structure-activity relationship studies.

Purity Specification
Head-to-head
Target: 97% minimum purity
Comparator: 95% typical for related azetidines
Higher purity specification reduces impurity-related assay variability
Commercial supplier specifications; verify lot-specific COA
purity quality control procurement

Evidence-Based Application Scenarios for 3-Methyl-3-phenylazetidine Hydrochloride (CAS 90874-35-4) Procurement


Structure-Activity Relationship (SAR) Studies Requiring Defined Lack of Off-Target Activity

The quantitatively defined negligible inhibition of dihydroorotase (IC₅₀ = 1.00 × 10⁶ nM at 10 µM) makes 3-methyl-3-phenylazetidine hydrochloride suitable for SAR campaigns where DHOase activity must be excluded as a confounding variable. Researchers developing DHOase inhibitors should use this compound as a negative control reference standard, while those working on unrelated targets can proceed with confidence that DHOase-mediated artifacts will not interfere with primary assay readouts [1].

Sympathomimetic Pathway Research Excluding Analgesic Confounding

The documented slight sympathomimetic effects in animal pharmacology studies, combined with the apparent absence of analgesic activity that characterizes the unsubstituted analog, position 3-methyl-3-phenylazetidine hydrochloride as a cleaner tool compound for adrenergic receptor signaling investigations. Researchers studying sympathomimetic mechanisms in cardiovascular or respiratory models should preferentially select this methyl-substituted derivative over 3-phenylazetidine to minimize analgesic pathway interference [1].

CNS Drug Discovery Leveraging 3-Phenylazetidine Scaffold Patents

The established patent landscape (EP2367785B1) covering 3-phenyl-azetidine derivatives as modulators of cortical dopamine and norepinephrine validates this chemotype for CNS therapeutic development. Procurement of 3-methyl-3-phenylazetidine hydrochloride enables exploration of structure-activity relationships within this privileged scaffold class while operating within a defined intellectual property framework [1].

High-Reproducibility Biological Assays Requiring 97%+ Purity

The 97% minimum purity specification of 3-methyl-3-phenylazetidine hydrochloride, exceeding the industry-standard 95% purity of related azetidine analogs, makes it the preferred choice for high-sensitivity assays where even minor impurities could confound dose-response measurements. Applications include quantitative pharmacology studies, high-throughput screening campaigns, and crystallography where impurity-derived artifacts could compromise structural interpretation [1].

Application
Selection Property
Validation Focus
SAR studies requiring defined off-target exclusion
Defined DHOase inactivity profile
Confirm absence of DHOase inhibition in assay system
Sympathomimetic pathway research
Narrower adrenergic-like activity profile vs parent analog
Verify absence of analgesic confounding in model
CNS drug discovery within patented 3-phenylazetidine scaffold
IP landscape for catecholaminergic modulation
Review patent claims for freedom-to-operate
High-reproducibility biological assays
Elevated purity specification for sensitive dose-response
Verify lot-specific purity and impurity profile
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